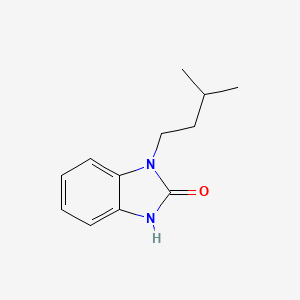

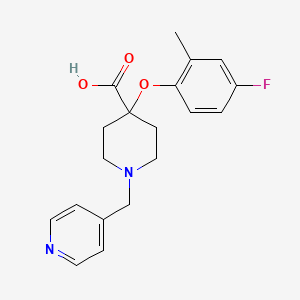

![molecular formula C22H18O3 B5569065 4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one CAS No. 307551-50-4](/img/structure/B5569065.png)

4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Overview

Description

Synthesis Analysis

Research has developed various synthetic routes for benzo[c]chromen-6-ones, including the use of cyclobenzylation reactions and catalytic C-H bond functionalization using palladium(II), which might be relevant for synthesizing our compound of interest. These methods offer a blend of traditional and innovative approaches, ensuring the synthesis of these compounds with high efficiency and selectivity (Lin et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this family has been explored through various analytical techniques, including crystallography. For instance, the crystal structure analysis of a similar compound revealed details about its crystalline form and intermolecular interactions, which are crucial for understanding its chemical behavior and properties (Manolov et al., 2008).

Scientific Research Applications

Fluorescence and Metal Interaction Properties

Research on benzo[c]chromen-6-one derivatives, including compounds structurally related to 4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one, highlights their potential in developing fluorescence probes for various scientific applications. Studies indicate that these compounds exhibit fluorescence enhancement in the presence of metals, suggesting their utility in analytical, environmental, and medicinal chemistry for metal detection and interaction studies. The fluorescent properties of these compounds are significantly influenced by their substituents, indicating a scope for tailored applications based on specific substituent effects (Gülcan et al., 2021).

Synthetic Protocols for Pharmacological Importance

6H-Benzo[c]chromen-6-ones, such as 4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one, are core structures in secondary metabolites with considerable pharmacological significance. Synthetic protocols for these compounds have been reviewed, highlighting their importance in overcoming the limitations of natural sources. These protocols include Suzuki coupling reactions, reactions of chromenones with bis(silylenol ethers), and cyclization processes, underscoring the compounds' synthetic accessibility for further pharmacological research (Mazimba, 2016).

Green and Efficient Synthesis for Heterocyclic Scaffolds

Advancements in green chemistry have led to efficient synthesis methods for benzo[c]chromen-6-ones and related heterocyclic compounds. The use of metal oxide nanoparticles (NPs) as heterogeneous catalysts has been explored, proving their efficacy in synthesizing these compounds with high yields and environmental benefits. Such approaches facilitate the preparation of heterocyclic scaffolds, including benzo[c]chromen-6-ones, contributing to the compounds' accessibility for further scientific applications (Abdolmohammadi, 2018).

Antimicrobial Activity

Research into the biological activities of benzo[c]chromen-6-one derivatives has shown promising antimicrobial properties. Synthesis of new coumarin and dicoumarol derivatives, structurally related to 4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one, demonstrates the compounds' potential in developing new antimicrobial agents. This area of study opens pathways for the application of these compounds in addressing microbial resistance and developing novel antimicrobial therapies (Regal et al., 2020).

Safety and Hazards

properties

IUPAC Name |

4-methyl-3-[(3-methylphenyl)methoxy]benzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O3/c1-14-6-5-7-16(12-14)13-24-20-11-10-18-17-8-3-4-9-19(17)22(23)25-21(18)15(20)2/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMUXTJPQSDLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501173657 | |

| Record name | 4-Methyl-3-[(3-methylphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

307551-50-4 | |

| Record name | 4-Methyl-3-[(3-methylphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307551-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-[(3-methylphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)

![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)

![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)

![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)